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Compound of Interest

Compound Name: 4,6-Difluoropyridine-2,3-diamine

CAS No.: 60186-27-8

Cat. No.: B3065745

Get Quote

4,6-Difluoropyridine-2,3-diamine represents a unique convergence of functionalities within a

single, compact heterocyclic framework. The vicinal diamino groups at the C2 and C3 positions

offer a versatile handle for constructing fused ring systems, such as imidazo[4,5-b]pyridines,

which are privileged scaffolds in medicinal chemistry. Concurrently, the fluorine atoms at the C4

and C6 positions significantly modulate the electronic properties of the pyridine ring, activating

it for subsequent functionalization via nucleophilic aromatic substitution (SNAr). This guide

provides a comprehensive analysis of the predicted properties, synthesis, and reactivity of this

promising but under-explored molecule.

Core Chemical and Physical Properties
The physical properties of 4,6-Difluoropyridine-2,3-diamine can be estimated by referencing

its parent structures, 2,3-diaminopyridine and various difluorinated pyridines. The presence of

two amino groups capable of hydrogen bonding is expected to result in a relatively high melting

point for a molecule of its size.
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Property
Predicted Value /
Description

Rationale / Comparative
Data

Molecular Formula C₅H₅F₂N₃ Derived from structure.

Molecular Weight 145.11 g/mol Calculated from formula.

Appearance Pale yellow to light brown solid

2,3-Diaminopyridine is a pale

yellow solid[1]. Fluorination

typically does not add

significant color.

Melting Point > 150 °C

3,5-Difluoropyridine-2,6-

diamine has a melting point of

160°C[2]. The potential for

strong intermolecular hydrogen

bonding suggests a high

melting point.

Solubility

Soluble in polar organic

solvents (DMSO, DMF);

sparingly soluble in water and

non-polar solvents.

2,3-Diaminopyridine is soluble

in polar organic solvents but

has poor solubility in water[1].

The fluorine atoms will

increase lipophilicity, likely

reducing water solubility

further.

pKa (Conjugate Acid) ~ 4-5

The pKa of pyridine is ~5.2.

The two fluorine atoms are

strongly electron-withdrawing,

which will decrease the

basicity of the ring nitrogen.

Predicted Spectral Data Analysis
Spectroscopic analysis is critical for the identification and characterization of this molecule. The

following predictions are based on known spectral data for fluoropyridines and aminopyridines.

[3]
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Spectroscopy
Predicted Chemical Shift
(δ) / Wavenumber (cm⁻¹)

Key Features & Coupling
Constants (J)

¹H NMR
δ 6.5-7.0 (aromatic CH), δ 4.5-

6.0 (NH₂)

Aromatic CH (H-5): Expected

to be a triplet (t) due to

coupling with two equivalent

fluorine atoms (⁴JH-F ≈ 2-4

Hz). NH₂ Protons: Two broad

singlets, potentially

exchanging with D₂O.

¹³C NMR
δ 150-165 (C-F), δ 125-145 (C-

N), δ 95-110 (C-H)

C4/C6: Large one-bond C-F

coupling (¹JC-F ≈ 240-270 Hz).

C5: Two-bond C-F coupling

(²JC-F ≈ 20-30 Hz). C2/C3:

Significant shifts due to amino

substitution.

¹⁹F NMR δ -90 to -120 ppm

A single resonance

environment for both fluorine

atoms. Expected to be a

doublet (d) due to coupling

with the H-5 proton (⁴JF-H ≈ 2-

4 Hz).

IR Spectroscopy

3300-3500 cm⁻¹ (N-H stretch),

1600-1640 cm⁻¹ (N-H bend),

1100-1300 cm⁻¹ (C-F stretch)

Two distinct bands in the N-H

stretching region are

characteristic of primary

amines. Strong C-F stretching

bands are expected.

Mass Spectrometry [M+H]⁺ = 146.05
Expected exact mass for the

protonated molecular ion.

Synthesis and Mechanistic Insights
A direct, documented synthesis for 4,6-Difluoropyridine-2,3-diamine is not readily available.

However, a plausible synthetic route can be designed based on established methodologies for
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preparing substituted pyridines, such as sequential nucleophilic aromatic substitution on a

polyfluorinated precursor.

Proposed Synthetic Protocol: Sequential SNAr
A viable strategy involves the selective amination of a commercially available starting material

like 2,3,4,6-tetrafluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings is

F > Cl > Br > I, and the positions most activated for attack are C2, C4, and C6.[4][5][6]

Step 1: Selective Mono-amination at C2. React 2,3,4,6-tetrafluoropyridine with a protected

amine source (e.g., benzylamine) under controlled, low-temperature conditions. The C2 and

C6 positions are most activated. Statistical and steric factors may allow for isolation of the 2-

substituted product.

Step 2: Introduction of the Second Amino Group at C3. The introduction of an electron-

donating group at C2 will deactivate the ring slightly but may direct the next substitution to

the adjacent C3 position. Reaction with a second equivalent of the amine or a different

nitrogen nucleophile would yield the 2,3-diamino-4,6-difluoro intermediate.

Step 3: Deprotection. If a protected amine like benzylamine was used, a final hydrogenolysis

step (e.g., H₂, Pd/C) would be required to remove the benzyl groups and yield the final

product.

2,3,4,6-Tetrafluoropyridine Intermediate A
(2-Amino-3,4,6-trifluoropyridine)

1. Controlled Amination
(e.g., NH₃ or R-NH₂)
- Low Temperature Intermediate B

(2,3-Diamino-4,6-difluoropyridine
- Protected)

2. Second Amination
- Harsher Conditions 4,6-Difluoropyridine-2,3-diamine

3. Deprotection
(if required)
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Caption: Proposed synthetic workflow for 4,6-Difluoropyridine-2,3-diamine.

Chemical Reactivity and Field-Proven Applications
The utility of 4,6-Difluoropyridine-2,3-diamine is derived from its two distinct reactive sites:

the vicinal diamines and the activated C-F bonds.
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A. Reactivity of the Diamine Moiety
The ortho-diamine functionality is a classic precursor for the synthesis of fused five-membered

heterocyclic rings. This is a cornerstone reaction for building complex molecular scaffolds.

Condensation Reactions: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal), carboxylic

acids, or their derivatives will lead to the formation of the corresponding fused imidazo[4,5-

b]pyridine ring system. These scaffolds are of significant interest in drug discovery,

particularly as kinase inhibitors.[7]

B. Reactivity of the C-F Bonds via SNAr
The two fluorine atoms strongly activate the C4 and C6 positions toward nucleophilic attack.[4]

[5] This allows for the sequential and potentially regioselective displacement of the fluoride

ions, which are excellent leaving groups in SNAr chemistry.

Selective Substitution: By carefully controlling reaction conditions (temperature,

stoichiometry, nucleophile strength), it may be possible to selectively substitute one fluorine

atom over the other. This opens a pathway to a wide variety of tri-substituted pyridine

derivatives. Common nucleophiles include alkoxides, thiolates, and amines.

4,6-Difluoropyridine-2,3-diamine

C-F Bonds (SₙAr)

Diamine Moiety

Tri-substituted Pyridine Derivative

  Nucleophile (Nu⁻)
  (e.g., R-O⁻, R-S⁻, R₂N⁻)

Fused Imidazo[4,5-b]pyridine

  1,2-Dicarbonyl or
  Carboxylic Acid Derivative
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Caption: Key reactive pathways of 4,6-Difluoropyridine-2,3-diamine.

Safety and Handling Protocols
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While a specific Safety Data Sheet (SDS) for this compound is unavailable, handling

precautions should be based on analogous structures.

Hazard Class: Assumed to be an irritant. Compounds like 2,3-diaminopyridine are classified

as skin, eye, and respiratory irritants[8][9].

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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